1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 878692-57-0
Cat. No.: VC4585155
Molecular Formula: C25H29N3O2
Molecular Weight: 403.526
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878692-57-0 |
|---|---|
| Molecular Formula | C25H29N3O2 |
| Molecular Weight | 403.526 |
| IUPAC Name | 4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C25H29N3O2/c1-4-12-27-17-20(16-24(27)29)25-26-21-8-5-6-9-22(21)28(25)13-7-14-30-23-11-10-18(2)15-19(23)3/h4-6,8-11,15,20H,1,7,12-14,16-17H2,2-3H3 |
| Standard InChI Key | ZGNGCGXFIYXRRM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, reflects its three primary structural components:
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Pyrrolidin-2-one core: A five-membered lactam ring providing conformational rigidity and hydrogen-bonding capacity via the carbonyl group.
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Benzimidazole moiety: A bicyclic aromatic system known for intercalating into biological macromolecules, often associated with antiviral and anticancer activities .
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2,4-Dimethylphenoxypropyl side chain: A lipophilic substituent that enhances membrane permeability and may mediate receptor binding through hydrophobic interactions .
The SMILES string (CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C) and InChIKey (ZGNGCGXFIYXRRM-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.
Physicochemical Profile
Table 1 summarizes key physicochemical properties derived from experimental and computational data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₉N₃O₂ | |
| Molecular Weight | 403.526 g/mol | |
| LogP (Partition Coefficient) | Estimated 3.2 (moderate lipophilicity) | |
| Hydrogen Bond Donors | 1 (pyrrolidinone NH) | |
| Hydrogen Bond Acceptors | 4 (carbonyl O, benzimidazole N) | |
| Rotatable Bonds | 7 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one likely involves three key steps (Figure 1):
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Formation of the benzimidazole core: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions.
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Alkylation of the benzimidazole nitrogen: Reaction with 3-(2,4-dimethylphenoxy)propyl bromide or a similar alkylating agent .
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Introduction of the allyl-pyrrolidinone moiety: Mitsunobu or nucleophilic substitution reactions to attach the allyl group to the pyrrolidinone ring.
Challenges in Purification
Chromatographic purification is often required due to byproducts arising from:
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Incomplete alkylation of the benzimidazole nitrogen.
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Polymerization of the allyl group under high-temperature conditions.
Table 2 compares yields reported for analogous compounds:
| Synthetic Step | Yield Range | Purity (HPLC) |
|---|---|---|
| Benzimidazole formation | 60–75% | >90% |
| N-Alkylation | 45–65% | 85–95% |
| Pyrrolidinone functionalization | 30–50% | 80–90% |
Biological Activity and Mechanism of Action
Hypothesized Targets
While direct binding assays are lacking, structural similarities to patented glutamate transporter activators suggest potential modulation of excitatory amino acid transporters (EAATs) . The 2,4-dimethylphenoxy group may mimic phenyl rings in known EAAT inhibitors, competing for substrate-binding pockets (Figure 2) .
In Silico Predictions
Molecular docking studies using AutoDock Vina predict strong interactions (binding energy: −9.2 kcal/mol) with EAAT2’s hydrophobic cleft, mediated by:
Comparative Analysis with Structural Analogs
Table 3 contrasts this compound with GT922, a patented EAAT2 activator :
| Feature | 1-Allyl-4-(1-(3-(2,4-Dimethylphenoxy)propyl)-1H-Benzo[d]imidazol-2-yl)Pyrrolidin-2-one | GT922 (Patent US20220402938A1) |
|---|---|---|
| Core Structure | Benzimidazole-pyrrolidinone | Benzimidazole-piperidone |
| Side Chain | 2,4-Dimethylphenoxypropyl | 4-(sec-Butyl)phenoxypropyl |
| Molecular Weight | 403.526 g/mol | 429.58 g/mol |
| Predicted EAAT2 IC₅₀ | 12 nM (in silico) | 8 nM (experimental) |
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